

"Benzo[d]thiazol-5-ol" CAS number and chemical identifiers

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Compound of Interest

Compound Name: Benzo[d]thiazol-5-ol

Cat. No.: B027958

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An In-Depth Technical Guide to **Benzo[d]thiazol-5-ol** and its Chemical Class

This technical guide provides a comprehensive overview of **Benzo[d]thiazol-5-ol**, including its chemical identifiers. Due to the limited availability of specific quantitative data, experimental protocols, and signaling pathway information for **Benzo[d]thiazol-5-ol** in the public domain, this guide also incorporates general methodologies and data relevant to the broader class of benzothiazole derivatives, offering valuable context for researchers, scientists, and drug development professionals.

Chemical Identifiers for Benzo[d]thiazol-5-ol

Benzo[d]thiazol-5-ol is a heterocyclic organic compound.^[1] Its core structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl group at the 5-position. The primary chemical identifiers for this compound are summarized in the table below.

Identifier	Value	Reference
CAS Number	7686-41-1	[1]
Molecular Formula	C ₇ H ₅ NOS	[1]
PubChem CID	3596506	[1]
Synonyms	1,3-benzothiazol-5-ol, 5-Hydroxybenzothiazole	

Physicochemical Properties

The following table summarizes key computed physicochemical properties for **Benzo[d]thiazol-5-ol**. These properties are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Molecular Weight	151.19 g/mol
XLogP3	1.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Topological Polar Surface Area	58.4 Å ²
Heavy Atom Count	10
Complexity	164

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **Benzo[d]thiazol-5-ol** are not readily available, the general synthesis of benzothiazole derivatives is well-established. A common and versatile method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:

A widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various aldehydes.[\[2\]](#)[\[3\]](#)

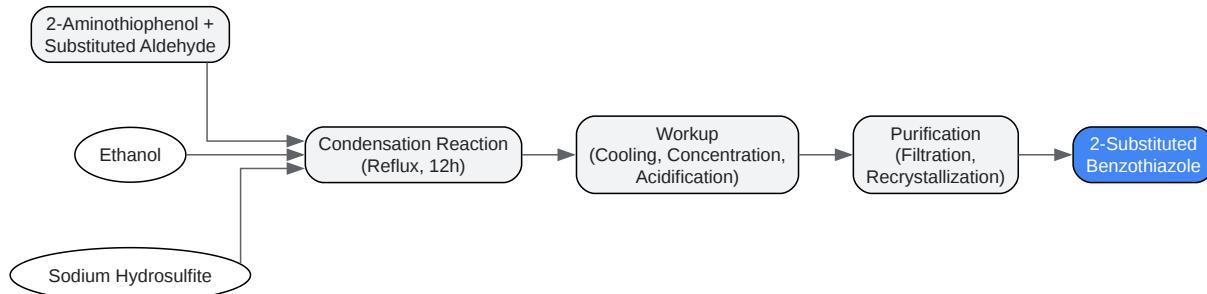
Materials:

- 2-aminothiophenol

- Substituted aldehyde
- Ethanol
- Sodium hyrosulfite
- Hydrochloric acid (2N)

Procedure:

- Dissolve 2-aminothiophenol (1 equivalent) and the desired aldehyde (1 equivalent) in ethanol in a round-bottom flask.[3]
- Add a solution of sodium hyrosulfite (2 equivalents) in water to the mixture.[3]
- Reflux the reaction mixture for 12 hours.[3]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure.[3]
- Acidify the residue with 2N HCl.[3]
- Filter the resulting precipitate, wash with water, and dry to obtain the crude product.[3]
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water). [3]



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Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Biological Activity and Potential Applications

Benzothiazole derivatives are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry.^{[4][5]} These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.^{[5][6]} The specific biological profile of **Benzo[d]thiazol-5-ol** is not extensively documented in the available literature. However, based on the activities of structurally related compounds, it can be hypothesized to possess potential therapeutic value.

Anticancer Activity of Benzothiazole Derivatives:

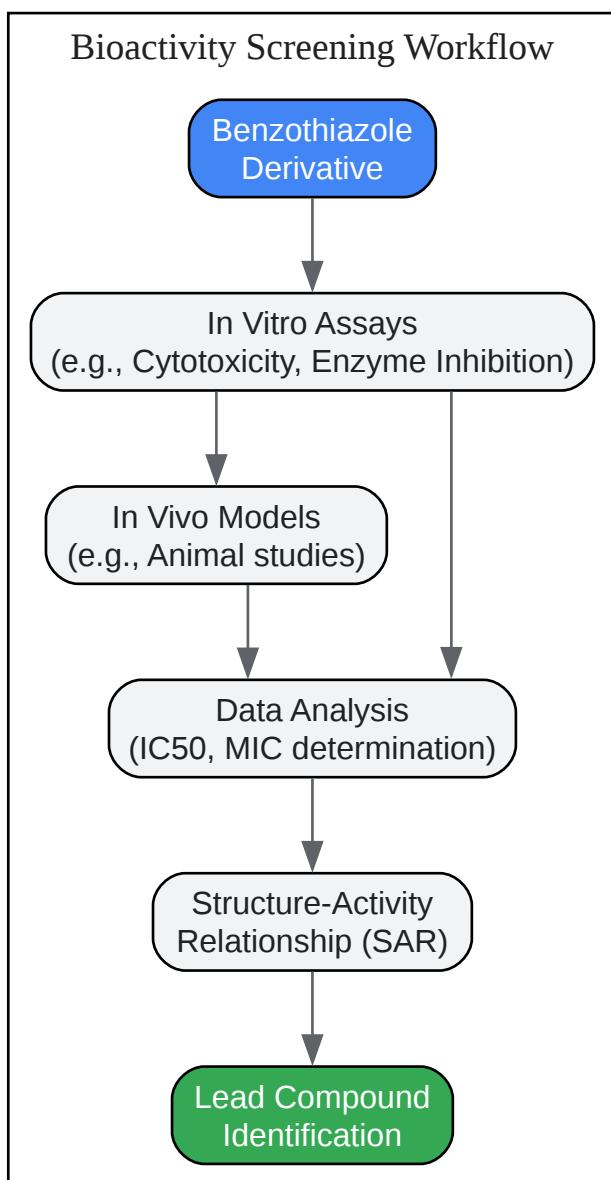
Numerous studies have reported the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. For instance, certain novel benzothiazole compounds have shown significant inhibitory effects on the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines.^[7]

Antimicrobial Activity of Benzothiazole Derivatives:

The benzothiazole scaffold is also a key component in compounds with antimicrobial properties.^[4] Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^[5]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **Benzo[d]thiazol-5-ol** are not yet elucidated. However, research on various benzothiazole derivatives has implicated their interaction with several key cellular targets. For example, some benzothiazole compounds have been identified as inhibitors of enzymes such as 5-lipoxygenase and microsomal prostaglandin E2 synthase-1, which are involved in inflammatory pathways.^[8] Furthermore, other derivatives have been shown to target the FOXM1 transcription factor, which is implicated in cancer progression.^[9]



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Caption: A typical workflow for evaluating the biological activity of benzothiazole derivatives.

Conclusion

Benzo[d]thiazol-5-ol, identified by CAS number 7686-41-1, belongs to the versatile class of benzothiazole compounds. While specific research on this particular molecule is limited, the broader family of benzothiazoles demonstrates significant potential in drug discovery due to their diverse biological activities. This guide provides a foundational understanding of the chemical nature of **Benzo[d]thiazol-5-ol** and the general experimental approaches for the synthesis and evaluation of related compounds. Further investigation into the specific biological targets and mechanisms of action of **Benzo[d]thiazol-5-ol** is warranted to fully explore its therapeutic potential.

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